Baloxavir
説明
Baloxavir Marboxil, also known as Xofluza, is an antiviral medication used to treat influenza A and B . It was approved for medical use in Japan and the United States in 2018 . It is taken orally as a single dose .
Synthesis Analysis
Baloxavir Marboxil is developed as a prodrug strategy, with its metabolism releasing the active agent, baloxavir acid . A robust and scalable process to prepare the key intermediate for the synthesis of Baloxavir Marboxil has been described .
Molecular Structure Analysis
Baloxavir Marboxil is a small molecule inhibitor of the polymerase acidic (PA) protein subunit of the influenza virus polymerase complex . The molecular formula of Baloxavir Marboxil is C27H23F2N3O7S .
Chemical Reactions Analysis
Baloxavir Marboxil undergoes rapid hydrolysis to its active form, baloxavir acid . This active form then functions as an enzyme inhibitor, targeting the influenza virus’ cap-dependent endonuclease activity .
Physical And Chemical Properties Analysis
Baloxavir is over 90% protein bound and has a volume of distribution of 1180 L . It is primarily eliminated via metabolism by UGT1A3 and partially by CYP3A4 and has a prolonged half-life of 79 hours .
科学的研究の応用
Treatment of Acute Uncomplicated Influenza
- Application Summary : Baloxavir is used for the treatment of acute uncomplicated influenza in patients who have been symptomatic for no more than 48 hours .
- Methods : Administered orally as a single dose, it is approved for use in patients aged 12 years and older in the USA .
- Results : Clinical trials have shown that Baloxavir can reduce the duration of flu symptoms and has a similar efficacy to oseltamivir, another antiviral medication .
Reduction of Influenza Viral Load
- Application Summary : Baloxavir has been shown to reduce influenza viral load more rapidly than oseltamivir or placebo .
- Methods : The pharmacokinetic and pharmacodynamic relationship of Baloxavir was analyzed in a murine model, with various dosages administered to assess its effect on lung virus titers .
- Results : The study indicated that Baloxavir at certain dosages resulted in significant reductions in virus titers within 24 hours post-dosing .
Resistance Management
- Application Summary : Baloxavir’s effectiveness against strains of influenza that are resistant to neuraminidase inhibitors is of particular interest .
- Methods : Surveillance and monitoring for changes in drug susceptibility patterns of the influenza virus are crucial due to the emergence of variant viruses with reduced susceptibility to Baloxavir .
- Results : Ongoing research is needed to understand the impact of resistance on the clinical efficacy of Baloxavir .
Combination Therapy for Enhanced Efficacy
- Application Summary : Studies suggest that combining Baloxavir with other antiviral agents, such as MEK inhibitors, could improve therapeutic efficiency .
- Methods : In vitro studies have been conducted to analyze the synergistic effects of Baloxavir combined with other drugs on influenza A virus replication .
- Results : The combination treatments have shown potential in enhancing the antiviral efficacy against various strains of the influenza virus .
Post-Marketing Pharmacovigilance
- Application Summary : Baloxavir is currently in the post-marketing surveillance phase to monitor its safety and efficacy during annual flu outbreaks .
- Methods : This involves collecting and analyzing data on adverse events and treatment outcomes from patients using Baloxavir .
- Results : The data collected will help in re-evaluating the drug’s role in treating influenza and potentially other viral infections .
Potential Application in COVID-19 Treatment
- Application Summary : Baloxavir has been introduced in clinical trials to evaluate its efficacy against COVID-19, in combination with other antiviral drugs like favipiravir .
- Methods : The trials involve administering Baloxavir to patients with COVID-19 to assess its impact on the viral load and patient recovery times .
- Results : The outcomes of these trials are awaited to determine if Baloxavir can be a part of the treatment regimen for COVID-19 .
Synergistic Effects with Other Antivirals
- Application Summary : Recent studies have explored the synergistic effects of Baloxavir when used in combination with other antiviral drugs, such as oseltamivir and a novel influenza A virus entry inhibitor .
- Methods : The research involved administering Baloxavir in conjunction with other antivirals to infected mice and observing the therapeutic effects .
- Results : The combination therapy not only improved survival rates but also showed enhanced therapeutic effects, suggesting a potential for Baloxavir in combination treatments .
Enhanced In Vitro Efficacy
- Application Summary : Baloxavir has demonstrated improved in vitro efficacy against influenza A virus infection when used in combination with MEK inhibitors .
- Methods : The study utilized cell cultures infected with different influenza A virus strains, including Baloxavir-resistant variants, and treated them with Baloxavir and MEK inhibitors .
- Results : The results indicated a significant dose-dependent inhibitory effect on virus replication, highlighting the potential for combined drug approaches .
Pharmacokinetic and Pharmacodynamic Analysis
- Application Summary : Pharmacokinetic (PK) and pharmacodynamic (PD) analyses of Baloxavir have provided insights into optimizing virological outcomes in clinical settings .
- Methods : The analysis was conducted using a murine model of influenza virus infection, assessing the relationship between PK parameters and the antiviral activity of Baloxavir .
- Results : The study found that certain PK parameters could predict virus titers post-dosing, aiding in the prediction and maximization of clinical outcomes .
Potential Use in Pandemic Outbreaks
- Application Summary : Baloxavir is being considered for its role in managing pandemic outbreaks due to its broad-spectrum antiviral potential .
- Methods : This involves strategic planning for the stockpiling and deployment of Baloxavir during pandemic situations .
- Results : The drug’s inclusion in pandemic preparedness plans could significantly impact response times and outcomes during global health crises .
将来の方向性
The FDA expanded the approved indication for Baloxavir Marboxil to include post-exposure prevention of influenza for patients 12 years of age and older after contact with an individual who has the flu . It is now in the post-marketing pharmacovigilance phase, and its interest will be re-evaluated in the future during the annual flu outbreaks .
特性
IUPAC Name |
(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDLLEYNNRGVFR-CTNGQTDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027860 | |
Record name | Baloxavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Baloxavir | |
CAS RN |
1985605-59-1 | |
Record name | Baloxavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985605591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baloxavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15675 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Baloxavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALOXAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G86Y4JT3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。